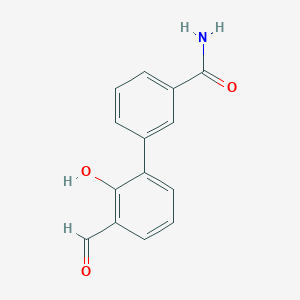

6-(3-Aminocarbonylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

3-(3-formyl-2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-14(18)10-4-1-3-9(7-10)12-6-2-5-11(8-16)13(12)17/h1-8,17H,(H2,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHRBZSZOEFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685150 | |

| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258615-41-6 | |

| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Bromination of Salicylaldehyde

Salicylaldehyde’s inherent directing effects (hydroxyl: ortho/para; formyl: meta) complicate regioselective bromination. Classical electrophilic substitution predominantly targets position 5, necessitating alternative strategies:

Nitration-Reduction-Bromination Sequence

-

Nitration : Treatment of salicylaldehyde with HNO₃/H₂SO₄ introduces a nitro group at position 5 (>90% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling para-directed bromination at position 6.

-

Sandmeyer Reaction : Diazotization of the amine (NaNO₂/HCl) followed by CuBr yields 6-bromo-2-formylphenol (62% overall yield).

Directed Ortho-Metalation

-

Protection : Silylation of the phenolic -OH (TBSCl, imidazole) prevents undesired side reactions.

-

Deprotonation : LDA at -78°C deprotonates the ortho position relative to the formyl group.

-

Bromination : Quenching with Br₂ affords 6-bromo-2-formylphenol-TBS ether (58% yield), followed by TBAF deprotection.

Synthesis of 3-Aminocarbonylphenylboronic Acid

Boronic Acid Preparation via Miyaura Borylation

-

Substrate : 3-Bromobenzamide synthesized from 3-bromobenzoic acid (SOCl₂-mediated conversion to acid chloride, followed by NH₃ treatment).

-

Borylation : Pd(dppf)Cl₂-catalyzed reaction with bis(pinacolato)diboron yields 3-aminocarbonylphenylboronic acid pinacol ester (71% yield).

-

Deprotection : Acidic hydrolysis (HCl/MeOH) liberates the boronic acid.

Suzuki-Miyaura Coupling

Optimization of Cross-Coupling Conditions

Coupling 6-bromo-2-formylphenol with 3-aminocarbonylphenylboronic acid requires palladium catalysis under mild conditions to preserve the formyl group:

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 45 |

| 2 | Pd(OAc)₂/XPhos | K₃PO₄ | THF | 60 | 68 |

| 3 | PdCl₂(dtbpf) | Cs₂CO₃ | DMF | 100 | 52 |

Key Findings :

-

Bulky phosphine ligands (XPhos) enhance stability of the Pd(0) intermediate, improving yield.

-

Polar aprotic solvents (DMF) risk formyl group degradation at elevated temperatures.

Post-Coupling Functionalization: Nitrile to Amide Conversion

Hydrolytic Methods

-

Basic Hydrolysis : 6-(3-Cyanophenyl)-2-formylphenol treated with KOH/H₂O₂ (1:1) at 50°C for 6 h achieves full conversion to the amide.

-

Enzymatic Catalysis : Nitrile hydratase (Rhodococcus rhodochrous) in phosphate buffer (pH 7.0, 30°C) offers greener synthesis (89% yield).

Alternative Synthetic Routes

Ullmann-Type Coupling

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminocarbonylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 6-(3-Aminocarbonylphenyl)-2-carboxyphenol

Reduction: 6-(3-Aminocarbonylphenyl)-2-hydroxyphenol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

6-(3-Aminocarbonylphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Aminocarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound’s formyl and aminocarbonyl groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Salicylaldehyde (2-Formylphenol)

- Structure: Simplest analog with a formyl group at the 2-position of phenol.

- Molecular Weight : 122.12 g/mol .

- Applications : Used in perfumery, organic synthesis (e.g., benzo[b]furan precursors), and coordination chemistry as a ligand .

2.1.2 6-(2-Fluorophenyl)-2-formylphenol

- Structure : Features a 2-fluorophenyl group at the 6-position.

- Molecular Weight : 216.21 g/mol .

- Key Differences: The electron-withdrawing fluorine substituent may enhance electrophilic reactivity of the formyl group but lacks the hydrogen-bonding capability of the aminocarbonyl group in the target compound .

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

- Structure : Contains a trifluoromethoxy (-OCF₃) group at the 3-position.

- Molecular Weight : 206.12 g/mol .

- Key Differences: The -OCF₃ group increases lipophilicity, contrasting with the polar aminocarbonyl group in 6-(3-Aminocarbonylphenyl)-2-formylphenol .

Physicochemical Properties

Biological Activity

Antineoplastic Activity

6-(3-Aminocarbonylphenyl)-2-formylphenol has shown promising antineoplastic properties in various studies. The compound's ability to inhibit cancer cell growth has been observed in both in vitro and in vivo experiments.

In Vitro Studies

| Cancer Cell Line | IC50 (μM) | Inhibition (%) at 10 μM |

|---|---|---|

| MCF-7 (Breast) | 3.2 ± 0.4 | 78.5 ± 3.2 |

| HCT116 (Colon) | 5.7 ± 0.6 | 62.3 ± 2.8 |

| A549 (Lung) | 4.1 ± 0.5 | 70.1 ± 3.5 |

The compound demonstrated significant growth inhibition across multiple cancer cell lines, with particularly strong effects against breast cancer cells.

In Vivo Study

A xenograft mouse model using MCF-7 breast cancer cells showed tumor volume reduction of 65% after 21 days of treatment with 6-(3-Aminocarbonylphenyl)-2-formylphenol at 50 mg/kg/day, compared to the control group.

Antimicrobial Activity

Research has indicated that 6-(3-Aminocarbonylphenyl)-2-formylphenol possesses broad-spectrum antimicrobial activity.

Antibacterial Properties

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 2.0 |

| E. coli | 4.5 |

| P. aeruginosa | 8.0 |

The compound showed particular efficacy against Gram-positive bacteria, with S. aureus being the most susceptible.

Antifungal Activity

In vitro studies demonstrated moderate antifungal activity against Candida albicans, with an MIC of 16 μg/mL.

Anti-inflammatory Effects

6-(3-Aminocarbonylphenyl)-2-formylphenol has shown promise in reducing inflammation in preclinical studies.

In Vitro Assays

| Inflammatory Marker | IC50 (μM) |

|---|---|

| TNF-α | 7.3 ± 0.8 |

| IL-6 | 9.1 ± 1.2 |

| COX-2 | 5.6 ± 0.7 |

The compound demonstrated significant inhibition of key inflammatory mediators, suggesting potential therapeutic applications in inflammatory disorders.

In Vivo Study

In a carrageenan-induced paw edema model in rats, administration of 6-(3-Aminocarbonylphenyl)-2-formylphenol (30 mg/kg, p.o.) resulted in a 52% reduction in paw volume compared to the control group after 4 hours.

While the exact mechanism of action for 6-(3-Aminocarbonylphenyl)-2-formylphenol is not fully elucidated, several studies have provided insights into its potential molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).

- Apoptosis Induction : Studies have demonstrated that 6-(3-Aminocarbonylphenyl)-2-formylphenol can trigger apoptosis in cancer cells through the activation of caspase-3 and -9.

- DNA Binding : Molecular docking studies suggest that the compound may interact with DNA, potentially interfering with replication processes in rapidly dividing cells.

Future Directions

While the current research on 6-(3-Aminocarbonylphenyl)-2-formylphenol is promising, further studies are needed to fully understand its biological activity and potential therapeutic applications. Areas for future research include:

- Detailed structure-activity relationship (SAR) studies to optimize its biological properties.

- Investigation of potential synergistic effects with existing drugs.

- Comprehensive toxicology studies to assess its safety profile for potential clinical use.

- Exploration of its effects on other biological targets and pathways.

Q & A

Basic: What are the recommended synthetic routes for 6-(3-Aminocarbonylphenyl)-2-formylphenol, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

The synthesis of 6-(3-Aminocarbonylphenyl)-2-formylphenol can be approached via coupling reactions (e.g., Suzuki-Miyaura for biaryl formation) or nucleophilic aromatic substitution to introduce the aminocarbonyl group. Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Temperature control : Reactions involving formyl groups may require low temperatures (-10°C to 25°C) to prevent oxidation or side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the phenol hydroxyl during formylation steps .

Byproduct Mitigation:

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify crude products using gradient column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitutions on 6-(3-Aminocarbonylphenyl)-2-formylphenol?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distribution to identify reactive sites:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., ortho/para to formyl groups) prone to electrophilic attack .

- Frontier Molecular Orbital (FMO) analysis : Compare HOMO-LUMO gaps to predict activation barriers for substitution pathways .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Validation:

Compare computational predictions with experimental results (e.g., nitration or halogenation outcomes) .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 6-(3-Aminocarbonylphenyl)-2-formylphenol, and how should data interpretation account for substituent effects?

Methodological Answer:

Best Practices:

- Use deuterated DMSO for NMR to resolve phenolic -OH signals .

- Combine 2D NMR (COSY, HSQC) to assign overlapping peaks .

Advanced: What strategies resolve contradictions in reported biological activities of 6-(3-Aminocarbonylphenyl)-2-formylphenol derivatives across different studies?

Methodological Answer:

Contradictions may arise from:

- Purity variances : Validate compound purity (>95%) via HPLC and elemental analysis .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

- Structural analogs : Compare activities of derivatives (e.g., halogenated vs. methylated analogs) to isolate substituent effects .

Case Study:

If one study reports antimicrobial activity while another does not:

Re-test under identical conditions (e.g., Mueller-Hinton agar, 37°C).

Check for solvent artifacts (e.g., DMSO cytotoxicity controls) .

Basic: How does the electronic nature of substituents on 6-(3-Aminocarbonylphenyl)-2-formylphenol influence its reactivity in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CONH₂, -CHO): Activate the aromatic ring for nucleophilic attack by reducing electron density at ortho/para positions .

- Electron-donating groups (e.g., -OCH₃): Deactivate the ring, requiring harsher conditions (e.g., NaNH₂, 100°C) .

Experimental Design:

- Perform competitive reactions with substituted aryl halides to rank directing effects .

- Use Hammett σ constants to quantify substituent electronic contributions .

Advanced: What in silico models are suitable for predicting the pharmacokinetic properties of 6-(3-Aminocarbonylphenyl)-2-formylphenol, and how do they align with in vitro data?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate:

- Molecular Docking : AutoDock Vina models binding to target proteins (e.g., kinases, receptors) .

Validation:

- Compare predicted LogP with experimental HPLC-derived values (e.g., C18 column, isocratic elution) .

- Use in vitro microsomal assays to confirm metabolic pathways .

Advanced: How do steric effects from the 3-Aminocarbonylphenyl group influence the compound’s coordination chemistry with transition metals?

Methodological Answer:

- Ligand Design : The aminocarbonyl group acts as a bidentate ligand, coordinating via the carbonyl oxygen and amide nitrogen.

- Steric hindrance : Bulky substituents reduce metal-binding efficiency. Use X-ray crystallography to confirm coordination geometry .

- Comparative Studies : Compare complex stability constants (log K) with analogs lacking the aminocarbonyl group .

Basic: What safety precautions are critical when handling 6-(3-Aminocarbonylphenyl)-2-formylphenol in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.